molecular formula C10H10N2OS B1266599 2-糠基硫基-3-甲基吡嗪 CAS No. 59035-98-2

2-糠基硫基-3-甲基吡嗪

货号: B1266599
CAS 编号: 59035-98-2
分子量: 206.27 g/mol
InChI 键: PFRSWMCUERVSAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers), also known as ((2-furanylmethyl)thio)methyl-pyrazine or (3, 5 or 6)-furfurylthio-2-methylpyrazine, belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group. 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture OF isomers) is primarily located in the cytoplasm.

科学研究应用

腐蚀抑制作用

2-糠基硫基-3-甲基吡嗪已被证明是硫酸介质中铜腐蚀的有效抑制剂。电化学实验表明其具有显着的防腐性能,在 5 mmol/L 的浓度下抑制效率高达 97.9%。表面形貌测试证实,在含有 2-糠基硫基-3-甲基吡嗪的溶液中浸泡后,铜仍然相对平整,表明其具有保护作用。分子中硫和氮原子与铜表面形成的化学键有助于这种抑制作用 (郭等人,2020)

食品化学和风味研究

食品化学的研究重点是风味化合物(如 2-糠基硫基-3-甲基吡嗪)的形成。一项研究考察了在水中从葡萄糖胺形成的降解产物,重点介绍了在不同 pH 条件下产生各种风味成分(包括吡嗪)。这揭示了 2-糠基硫基-3-甲基吡嗪在食品风味形成中发挥的潜在作用 (舒,1998)

咖啡风味形成

在咖啡烘焙的背景下,已经探索了 2-糠基硫基-3-甲基吡嗪等关键气味剂的形成。使用豆内实验的研究提供了对风味形成途径的见解,强调了氨基酸和糖在生成这些化合物中的作用。这项研究有助于理解咖啡风味发展中涉及的复杂过程 (Poisson 等人,2009)

美拉德反应和香气化合物

2-糠基硫基-3-甲基吡嗪也是美拉德反应的研究主题,美拉德反应是为熟食开发风味的重要化学过程。对各种氨基酸与 L-抗坏血酸的美拉德反应中形成的挥发物的研究表明,2-糠基硫基-3-甲基吡嗪等化合物在香气化合物形成中起着重要作用。这对于理解各种食品中的风味发展至关重要 (于和张,2010)

属性

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-8-10(12-5-4-11-8)14-7-9-3-2-6-13-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRSWMCUERVSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1SCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069319
Record name 2-((2-Furylmethyl)thio)-3-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.138-1.148 (20°)
Record name 2-Methyl-3-, 5- or 6-(furfurylthio)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1014/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

59303-07-0, 59035-98-2, 65530-53-2
Record name 2-[(2-Furanylmethyl)thio]-3-methylpyrazine
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Record name 2-Methyl-3(or 5 or 6)-(furfurylthio)pyrazine
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Record name 2-Methyl-3-(furfurylthio)pyrazine
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Record name Pyrazine, 2-[(2-furanylmethyl)thio]-3-methyl-
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Record name 2-((2-Furylmethyl)thio)-3-methylpyrazine
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Record name 2-furfurylthio-3-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.064
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Record name Pyrazine, [(3-furanylmethyl)thio]methyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.611
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Record name 2-METHYL-3-(FURFURYLTHIO)PYRAZINE
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Record name 2-Methyl-3 or 5 or 6-(furfurylthio)pyrazine (mixture of isomers)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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